Enhanced Lipophilicity (XLogP3) of 1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride Relative to Unsubstituted Analog
The presence of the N1-tert-butyl group on the target compound results in a significantly higher calculated lipophilicity compared to the unsubstituted 1H-pyrazole-4-sulfonyl chloride. The target compound exhibits an XLogP3 value of 1.40 , whereas the unsubstituted analog has a value of 0.2 [1]. This 7-fold increase in lipophilicity (on a logarithmic scale) is a key differentiator for drug design, as it directly impacts membrane permeability and distribution.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.40 |
| Comparator Or Baseline | 1H-Pyrazole-4-sulfonyl chloride: XLogP3 = 0.2 |
| Quantified Difference | 7-fold increase in logP (absolute difference = 1.2 log units) |
| Conditions | Calculated property (XLogP3 algorithm) from authoritative public database entries. |
Why This Matters
In medicinal chemistry, a higher XLogP3 value is predictive of improved passive membrane permeability, a critical factor for intracellular target engagement and oral bioavailability.
- [1] PubChem. (2025). 1H-Pyrazole-4-sulfonyl chloride (CID 22733127). National Center for Biotechnology Information. View Source
